molecular formula C14H12O4 B1582049 4-Methoxyphenyl 4-hydroxybenzoate CAS No. 50687-62-2

4-Methoxyphenyl 4-hydroxybenzoate

Cat. No. B1582049
CAS RN: 50687-62-2
M. Wt: 244.24 g/mol
InChI Key: MTQSVJUCLQYISS-UHFFFAOYSA-N
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Description

“4-Methoxyphenyl 4-hydroxybenzoate” is a chemical compound with the molecular formula C14H12O4 . It is also known as “4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester” or "4-Methoxyphenylparaben" .


Molecular Structure Analysis

The molecular structure of “4-Methoxyphenyl 4-hydroxybenzoate” consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The compound is solid at 20°C .


Physical And Chemical Properties Analysis

“4-Methoxyphenyl 4-hydroxybenzoate” is a white to almost white powder or crystal . . The compound has a melting point range of 193.0 to 197.0°C .

Scientific Research Applications

  • Scientific Field: Biotechnology

    • Application : 4-HBA has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
    • Methods of Application : Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products. Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
    • Results or Outcomes : This compound has been used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .
  • Scientific Field: Environmental Science

    • Application : 4-HBA is an aromatic compound with high chemical stability, being extensively used in food, pharmaceutical and cosmetic industries and therefore widely distributed in various environments. Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments .
    • Methods of Application : Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source .
    • Results or Outcomes : In Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol. Protocatechuate and catechol are funneled into the TCA cycle following either the β -ketoadipate or protocatechuate meta -cleavage branches .
  • Scientific Field: Synthetic Biology

    • Application : 4-HBA has been used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .
    • Methods of Application : Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
    • Results or Outcomes : This compound has been used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds .
  • Scientific Field: Environmental Biotechnology

    • Application : 4-HBA and its derivatives are widely distributed in various environments due to their extensive use in food, pharmaceutical and cosmetic industries. Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments .
    • Methods of Application : Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source .
    • Results or Outcomes : In Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol .
  • Scientific Field: Bioprocess Engineering

    • Application : 4-HBA has been used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds .
    • Methods of Application : Synthetic biology was applied to metabolically engineer Pseudomonas taiwanensis VLB120 to produce 4-HBA from glucose, xylose, or glycerol as sole carbon sources .
    • Results or Outcomes : The best strain produced 1.37 mM 4-HBA from xylose with a C-mol yield of 8% and 3.3 mM from glucose with a C-mol yield of 19.0%. Using glycerol as a sole carbon source, the C-mol yield increased to 29.6% .
  • Scientific Field: Applied Microbiology

    • Application : 4-HBA and its derivatives are widely distributed in various environments due to their extensive use in food, pharmaceutical and cosmetic industries .
    • Methods of Application : Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source .
    • Results or Outcomes : In Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol .

Safety And Hazards

“4-Methoxyphenyl 4-hydroxybenzoate” may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contact with skin, eyes, or clothing . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

(4-methoxyphenyl) 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-12-6-8-13(9-7-12)18-14(16)10-2-4-11(15)5-3-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQSVJUCLQYISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342069
Record name 4-Methoxyphenyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 4-hydroxybenzoate

CAS RN

50687-62-2
Record name Benzoic acid, 4-hydroxy-, 4-methoxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50687-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyphenyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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